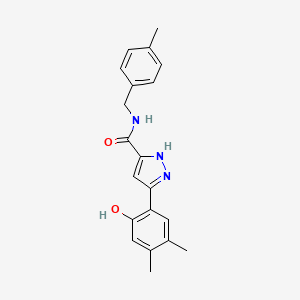

![molecular formula C32H20AlClN8O12S4 B14083637 Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)

Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID: is a synthetic dye belonging to the phthalocyanine family. It is known for its high molar absorption coefficient in the red part of the spectrum, making it an effective photosensitizer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID typically involves the reaction of phthalic anhydride with urea and a metal salt, such as aluminum chloride, under high-temperature conditions. The resulting phthalocyanine complex is then sulfonated using sulfuric acid to introduce sulfonic acid groups, enhancing its water solubility .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID undergoes various chemical reactions, including:

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

Oxidation: Light and oxygen are essential for the oxidation process in photodynamic therapy.

Substitution: Sulfonation is typically carried out using sulfuric acid.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID is used as a catalyst in various reactions, including photocatalytic hydrogen production .

Biology: In biological research, this compound is employed as a fluorescent marker due to its strong absorption and emission properties in the red spectrum .

Medicine: The most notable application of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID is in photodynamic therapy (PDT) for cancer treatment. It acts as a photosensitizer, generating reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability .

Mecanismo De Acción

The mechanism of action of AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID in photodynamic therapy involves the absorption of light, which activates the compound. The activated photosensitizer then generates reactive oxygen species (ROS), leading to cell membrane damage and cell death. This process is particularly effective in targeting cancer cells, which are more susceptible to oxidative stress .

Comparación Con Compuestos Similares

Methylene Blue: Another photosensitizer used in photodynamic therapy.

Rose Bengal: A dye with similar applications in PDT.

Eosin Y: A photosensitizer with applications in biological staining and PDT.

Uniqueness: AL(III) PHTHALOCYANINE CHLORIDE TETRASULFONIC ACID stands out due to its high molar absorption coefficient in the red spectrum, making it highly effective in deep tissue penetration for photodynamic therapy. Its water solubility, due to the sulfonic acid groups, also enhances its applicability in biological systems .

Propiedades

Fórmula molecular |

C32H20AlClN8O12S4 |

|---|---|

Peso molecular |

899.2 g/mol |

Nombre IUPAC |

aluminum;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene-6,15,24,33-tetrasulfonic acid;chloride |

InChI |

InChI=1S/C32H20N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;/h1-12,33,36-37,39H,(H4-,35,38,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |

Clave InChI |

GTIFAXYUIOJIQI-UHFFFAOYSA-M |

SMILES canónico |

C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=C5C=CC(=CC5=C(N4)NC6=C7C=CC(=CC7=C([N-]6)NC8=C9C=CC(=CC9=C(N8)N=C2[N-]3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Al+3].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dioxa-2,11-diazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14083554.png)

![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)

![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)

![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)